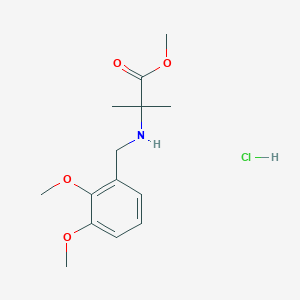

Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

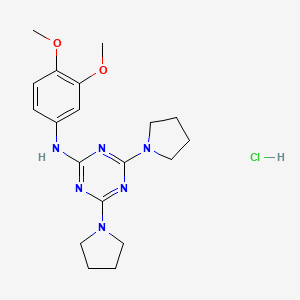

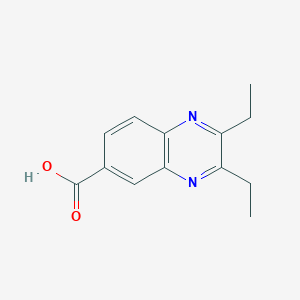

“Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), an amino group (NH2), and a propanoate ester group (COOCH3). The presence of the 2,3-dimethoxybenzyl group suggests that there are two methoxy (OCH3) groups on the benzene ring .

Aplicaciones Científicas De Investigación

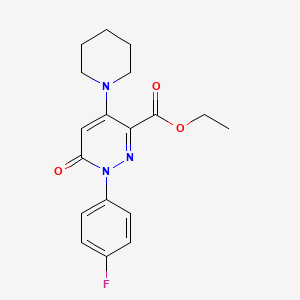

Synthesis and Chemical Properties

- A novel method for synthesizing L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid was developed, starting from L-α-(3,4-dimethoxybenzyl)-α-aminopropanoic acid hydrochloride. This process involves esterification, chloroformylation, and ammonolysis steps, yielding high product yields and highlighting the method's simplicity, mild reaction conditions, and environmental friendliness, suggesting its good prospect for industrial application (Su Wei-ke, 2008).

- The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U), a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against the Walker 256 carcinosarcoma in rats, was described. This highlights the compound's potential for cancer treatment (E. Grivsky et al., 1980).

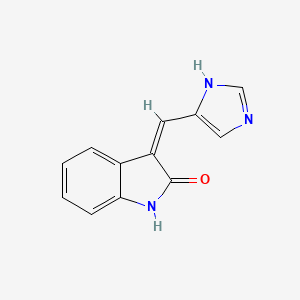

- Research on the crystal structure of 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol demonstrated the influence of substituents on the crystal structure, which is crucial for understanding molecular interactions and properties (M. Urtiaga et al., 1995).

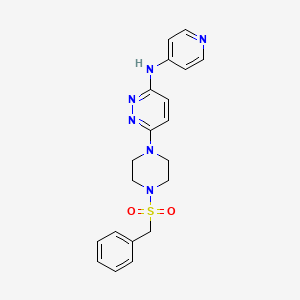

Biological and Pharmaceutical Applications

- The compound has been implicated in various studies focusing on antitumor activity, demonstrating its potential as a key molecule in cancer research. For example, the synthesis and antitumor activity of compounds related to pyrido[2,3-d]pyrimidines show the relevance of the dimethoxybenzyl group in medicinal chemistry (E. Grivsky et al., 1980).

- Studies on the antioxidant ability of new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol highlight the chemical's utility in developing compounds with significant free-radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases (Dhuha Faruk. Hussain, 2016).

Advanced Materials and Coordination Chemistry

- The synthesis and characterization of mixed-valence oxovanadium(IV/V) dinuclear entities incorporating N4O3-coordinating heptadentate ligands, which could have applications in catalysis and materials science, were also reported. These studies provide insights into the complex's structure and properties, including EPR spectra (Amrita Mondal et al., 2005).

Propiedades

IUPAC Name |

methyl 2-[(2,3-dimethoxyphenyl)methylamino]-2-methylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4.ClH/c1-14(2,13(16)19-5)15-9-10-7-6-8-11(17-3)12(10)18-4;/h6-8,15H,9H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEITAQGKLYMHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NCC1=C(C(=CC=C1)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2566826.png)

![2-[(2-Chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2566832.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide](/img/structure/B2566833.png)